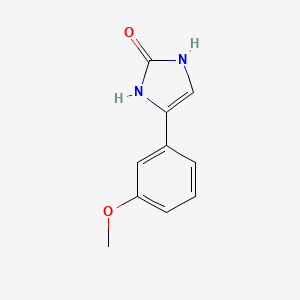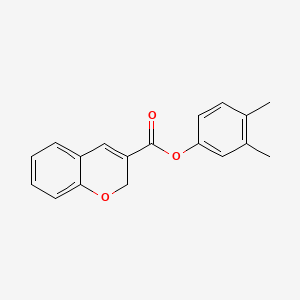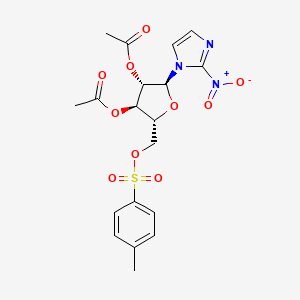
(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic molecule featuring a tetrahydrofuran ring substituted with nitroimidazole and tosyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multi-step organic reactions. One common approach includes:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the nitroimidazole group: This step often involves nucleophilic substitution reactions where a nitroimidazole derivative is introduced to the tetrahydrofuran ring.
Tosyloxy group addition: This is typically done using tosyl chloride in the presence of a base like pyridine.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate: undergoes several types of chemical reactions:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The tosyloxy group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate: has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in targeting hypoxic tumor cells due to the nitroimidazole moiety.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Used in studies involving DNA interaction and repair mechanisms.
作用机制
The mechanism of action for (2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate involves:
Molecular Targets: The nitroimidazole group targets hypoxic cells, making it useful in cancer therapy.
Pathways Involved: The compound undergoes bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components.
相似化合物的比较
(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate: can be compared with other nitroimidazole derivatives such as:
Metronidazole: Widely used as an antibiotic and antiprotozoal medication.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Another nitroimidazole with applications in treating infections.
The uniqueness of This compound lies in its specific structural features, which may offer distinct reactivity and biological activity compared to other nitroimidazole derivatives.
属性
分子式 |
C19H21N3O10S |
|---|---|
分子量 |
483.5 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5S)-4-acetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]-5-(2-nitroimidazol-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H21N3O10S/c1-11-4-6-14(7-5-11)33(27,28)29-10-15-16(30-12(2)23)17(31-13(3)24)18(32-15)21-9-8-20-19(21)22(25)26/h4-9,15-18H,10H2,1-3H3/t15-,16-,17+,18+/m1/s1 |
InChI 键 |
JBTMYFBVZNGJBM-BDXSIMOUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)N3C=CN=C3[N+](=O)[O-])OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=CN=C3[N+](=O)[O-])OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)
![n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B15217901.png)
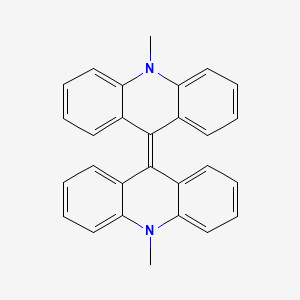

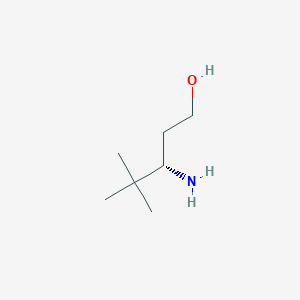
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)
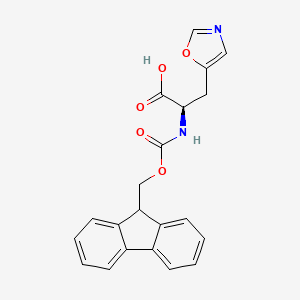
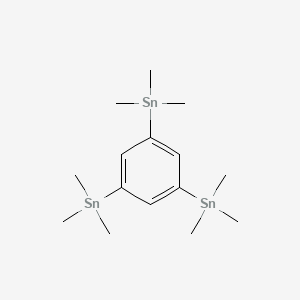
![2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B15217973.png)
![2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)
![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)
